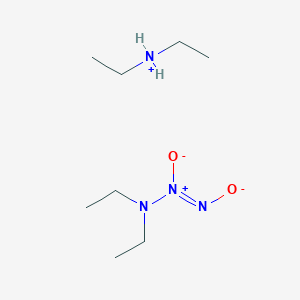

DEA NONOate (Diethylamine nonoate)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

DEA NONOate, also known as Diethylamine nonoate, is a nitric oxide donor compound. It is widely used in scientific research due to its ability to release nitric oxide in a controlled manner. The compound is often utilized in studies related to oxidative stress, reactive nitrogen species, and various physiological processes involving nitric oxide .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: DEA NONOate is synthesized through the reaction of diethylamine with nitric oxide. The process involves the formation of a diazeniumdiolate structure, which is responsible for the controlled release of nitric oxide. The reaction typically occurs under anhydrous conditions to prevent the premature release of nitric oxide .

Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis generally follows the same principles as laboratory preparation. The key is to maintain anhydrous conditions and control the reaction environment to ensure the stability of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: DEA NONOate primarily undergoes dissociation reactions to release nitric oxide. This process is pH-dependent and follows first-order kinetics. The compound can also participate in reductive nitrosylation reactions .

Common Reagents and Conditions:

Reagents: Diethylamine, nitric oxide

Conditions: Anhydrous environment, controlled temperature (typically 22-25°C for stability)

Major Products: The primary product of DEA NONOate dissociation is nitric oxide. This release is utilized in various biochemical and physiological studies .

Applications De Recherche Scientifique

DEA NONOate has a wide range of applications in scientific research:

Chemistry: Used as a reagent for reductive nitrosylation of catalysts.

Biology: Investigated for its role in cellular signaling and oxidative stress responses.

Mécanisme D'action

DEA NONOate releases nitric oxide through a pH-dependent dissociation process. The nitric oxide then interacts with various molecular targets, including soluble guanylyl cyclase, leading to the production of cyclic guanosine monophosphate (cGMP). This signaling pathway is crucial for vasodilation and other physiological effects .

Comparaison Avec Des Composés Similaires

- MAHMA NONOate

- PAPA NONOate

- DETA NONOate

Comparison: DEA NONOate is unique due to its specific release kinetics and stability under physiological conditions. Compared to other NONOates, it has a relatively short half-life, making it suitable for studies requiring rapid nitric oxide release .

DEA NONOate stands out for its versatility and effectiveness as a nitric oxide donor, making it a valuable tool in various scientific disciplines.

Propriétés

Formule moléculaire |

C8H22N4O2 |

|---|---|

Poids moléculaire |

206.29 g/mol |

Nom IUPAC |

(Z)-diethylamino-oxido-oxidoiminoazanium;diethylazanium |

InChI |

InChI=1S/C4H11N3O2.C4H11N/c1-3-6(4-2)7(9)5-8;1-3-5-4-2/h8H,3-4H2,1-2H3;5H,3-4H2,1-2H3/b7-5-; |

Clé InChI |

BCWUDVHLRZWMBE-YJOCEBFMSA-N |

SMILES isomérique |

CC[NH2+]CC.CCN(CC)/[N+](=N/[O-])/[O-] |

SMILES canonique |

CC[NH2+]CC.CCN(CC)[N+](=N[O-])[O-] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1,1'-Binaphthalene]-2,2'-diol, 5,5',6,6',7,7',8,8'-octahydro-, (1S)-](/img/structure/B12351590.png)

![4-[(2-imino-4-oxo-4aH-pteridin-6-yl)methyl-(2,2,2-trifluoroacetyl)amino]benzoic acid](/img/structure/B12351608.png)

![N-(phenyl-d5)-N-[1-(2-phenylethyl)-4-piperidinyl]-2-propenamide,monohydrochloride](/img/structure/B12351629.png)

![2-[2-[2-chloro-3-[2-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1,1,3-trimethylbenzo[e]indole;perchlorate](/img/structure/B12351653.png)

![Phenol, 4-[1-[4-(2-chloroethoxy)phenyl]-2-phenyl-1-buten-1-yl]-](/img/structure/B12351656.png)

![N-(1,3-benzodioxol-5-ylmethyl)-5-(4-fluorophenyl)-4aH-thieno[2,3-d]pyrimidin-4-imine](/img/structure/B12351665.png)

![2-(2-ethoxy-5-piperazin-1-ylsulfonylphenyl)-5-methyl-7-propyl-2,3-dihydro-1H-imidazo[5,1-f][1,2,4]triazin-4-one](/img/structure/B12351666.png)